PF-5274857 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

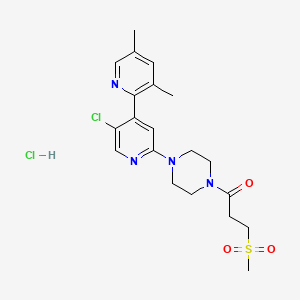

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNFUQAVPTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-5274857 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma.[1][4] This technical guide provides an in-depth overview of the mechanism of action of PF-5274857, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows. Preclinical studies have demonstrated that PF-5274857 effectively inhibits Hh signaling, leading to antitumor activity in medulloblastoma models.[1][3][5] Notably, this compound has been shown to penetrate the blood-brain barrier, a significant attribute for a potential therapeutic agent targeting brain tumors.[1] While PF-5274857 has shown promise in preclinical research, information regarding its progression into clinical trials is not publicly available, suggesting it may not have advanced to this stage.

Core Mechanism of Action: Targeting the Hedgehog Signaling Pathway

PF-5274857 exerts its biological effects through the direct inhibition of the Smoothened (Smo) receptor, a 7-transmembrane protein that acts as the central signal transducer of the Hedgehog (Hh) signaling pathway.[1][2][3]

In the absence of the Hh ligand, the receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signaling. Upon binding of Hh to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

PF-5274857 functions as a competitive antagonist that binds directly to Smo.[1][6] This binding event prevents the conformational changes in Smo that are necessary for its activation, thereby blocking the entire downstream signaling cascade. The ultimate result is the suppression of Gli-mediated gene transcription and the subsequent inhibition of Hh-driven cellular processes.[1][2][3]

Figure 1: Hedgehog Signaling Pathway Inhibition by PF-5274857

Quantitative Data Summary

The potency and selectivity of PF-5274857 have been characterized through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Type | System | Reference |

| Ki | 4.6 ± 1.1 nmol/L | Competitive Binding Assay | Membranes from cells overexpressing Smo | [1][2][3] |

| IC50 | 2.7 ± 1.4 nmol/L | Gli1-Luciferase Reporter Assay | Mouse Embryonic Fibroblasts (MEFs) | [1][2][3] |

| In vivo IC50 | 8.9 ± 2.6 nmol/L | Gli1 mRNA expression in tumor | Mouse model of medulloblastoma | [1][3][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Smoothened Competitive Binding Assay

This assay quantifies the affinity of PF-5274857 for the Smoothened receptor.

Figure 2: Smoothened Competitive Binding Assay Workflow

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human Smoothened receptor.

-

Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled Smo antagonist (e.g., ³H-cyclopamine) and varying concentrations of PF-5274857.

-

Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]

Gli-Luciferase Reporter Assay

This cell-based assay measures the functional inhibition of the Hedgehog signaling pathway by PF-5274857.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) that are stably transfected with a Gli-responsive luciferase reporter construct are used.[6]

-

Treatment: The cells are treated with a Hedgehog pathway agonist (e.g., a Smoothened agonist or Shh ligand) in the presence of varying concentrations of PF-5274857.[6]

-

Incubation: The cells are incubated to allow for Gli-mediated transcription of the luciferase gene.[6]

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to Gli activity, is measured using a luminometer.[6]

-

Data Analysis: The luminescence data are plotted against the concentration of PF-5274857 to determine the IC₅₀ value.[6]

In Vivo Medulloblastoma Mouse Model

This preclinical model is used to evaluate the antitumor efficacy of PF-5274857 in a living organism.

Methodology:

-

Tumor Implantation: Medulloblastoma cells are implanted into immunocompromised mice.

-

Treatment: Once tumors are established, the mice are treated with PF-5274857 or a vehicle control, typically via oral administration.[1]

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the effect of the treatment.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to measure the levels of Gli1 mRNA or protein to confirm target engagement.[1]

-

Data Analysis: Tumor growth curves are generated, and statistical analysis is performed to determine the significance of the antitumor effect. The in vivo IC₅₀ for Gli1 modulation is also calculated.[1]

Selectivity and Pharmacokinetics

PF-5274857 has demonstrated high selectivity for the Smoothened receptor. In a broad panel of receptor and enzyme assays, PF-5274857 showed minimal off-target activity.[4]

Pharmacokinetic studies in preclinical species have shown that PF-5274857 is orally bioavailable and metabolically stable.[1] A key feature of this compound is its ability to penetrate the blood-brain barrier, which is essential for treating brain tumors like medulloblastoma.[1]

Clinical Development Status

While PF-5274857 demonstrated promising preclinical activity, a thorough search of clinical trial databases and published literature did not reveal any registered clinical trials for this specific compound. Other Smoothened inhibitors, such as vismodegib and sonidegib, have been evaluated in clinical trials for medulloblastoma and other cancers. The lack of public information on clinical trials for PF-5274857 suggests that its clinical development may have been discontinued.

Conclusion

This compound is a potent, selective, and orally bioavailable Smoothened antagonist with the ability to cross the blood-brain barrier. Its mechanism of action involves the direct inhibition of the Smoothened receptor, leading to the suppression of the Hedgehog signaling pathway and subsequent antitumor effects in preclinical models of medulloblastoma. The comprehensive data available on its mechanism and preclinical efficacy provide a strong foundation for understanding its biological activity. While its path to clinical development remains unclear, the study of PF-5274857 has contributed valuable insights into the therapeutic potential of targeting the Hedgehog pathway in cancer.

References

- 1. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Current medulloblastoma subgroup specific clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

PF-5274857 Hydrochloride: A Potent and Selective Smoothened Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the Smoothened antagonist activity of this compound, including its binding affinity, in vitro and in vivo potency, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and development efforts.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. The pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched (PTCH1). In the absence of Hh ligand, PTCH1 tonically inhibits the seven-pass transmembrane G protein-coupled receptor, Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.

Constitutive activation of the Hh pathway, often due to mutations in PTCH1 or Smo, can lead to uncontrolled cell growth and tumorigenesis. Therefore, inhibition of Smo has emerged as a promising therapeutic strategy for cancers driven by aberrant Hh signaling.

This compound: Mechanism of Action

This compound is a small molecule antagonist that directly targets and inhibits the activity of the Smoothened receptor.[1][3] By binding to Smo, PF-5274857 prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade. This leads to the suppression of Gli transcription factor activity and the downregulation of Hh target gene expression.[3]

Quantitative Data on Smoothened Antagonist Activity

The antagonist activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 4.6 ± 1.1 nM | Human Smoothened | [3] |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM | Mouse Embryonic Fibroblast (MEF) cells | [3] |

| IC50 (Competitive Binding) | 5.8 nM | Human Smoothened | [4] |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Animal Model | Reference |

| IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nM | Medulloblastoma allograft mouse model | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened antagonists.

Caption: Hedgehog Signaling Pathway and Inhibition by PF-5274857.

Caption: Experimental Workflow for Evaluating PF-5274857 Activity.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the Smoothened antagonist activity of this compound.

Radioligand Binding Assay for Smoothened

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the Smoothened receptor.

Materials:

-

Membrane preparations from cells overexpressing human Smoothened.

-

Radioligand (e.g., 3H-cyclopamine or a similar Smo antagonist).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the Smoothened membrane preparation on ice.

-

Dilute the membranes in binding buffer to a final concentration that yields a specific binding signal of at least 10-fold over background.

-

Prepare serial dilutions of the test compound (this compound) in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Test compound or vehicle control.

-

Radioligand at a concentration near its Kd.

-

Diluted membrane preparation.

-

-

For non-specific binding control wells, add a high concentration of a known Smoothened antagonist (e.g., unlabeled cyclopamine).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gli-Luciferase Reporter Assay

This cell-based assay measures the inhibition of Hedgehog pathway activity by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH/3T3 or similar fibroblast cell line stably expressing a Gli-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).

-

Test compound (this compound).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed the Gli-reporter cells into a 96-well plate and allow them to adhere overnight.

-

The next day, replace the growth medium with low-serum medium.

-

Prepare serial dilutions of the test compound (this compound) in low-serum medium.

-

Add the diluted test compound to the cells and pre-incubate for 30-60 minutes.

-

Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist to all wells except for the negative control.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

Orthotopic Medulloblastoma Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of Smoothened antagonists in a setting that mimics human disease.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Medulloblastoma cells (e.g., from a Ptch1+/- mouse model or a human cell line).

-

Stereotactic apparatus for intracranial injections.

-

Anesthesia (e.g., isoflurane).

-

Test compound formulation (this compound in a suitable vehicle).

-

Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system for orthotopic tumors.

Procedure:

-

Culture the medulloblastoma cells to the desired number.

-

Anesthetize the mice and secure them in the stereotactic apparatus.

-

Create a small burr hole in the skull over the desired injection site (e.g., the cerebellum).

-

Slowly inject the medulloblastoma cells into the brain parenchyma.

-

Suture the incision and allow the mice to recover.

-

Monitor the mice for tumor growth, typically by bioluminescence imaging if the cells are engineered to express luciferase, or by observing clinical signs.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound (this compound) or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

Monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, gene expression analysis of Hh pathway targets like Gli1).

-

Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy and IC50.

Selectivity Profile

This compound exhibits high selectivity for the Smoothened receptor. It has been shown to have over 1000-fold selectivity for Smo over a wide panel of other receptors, ion channels, and enzymes, indicating a low potential for off-target effects.[2]

In Vivo Efficacy in Medulloblastoma Models

In a medulloblastoma allograft mouse model, this compound demonstrated robust anti-tumor activity.[3] It induced tumor regression and was shown to effectively penetrate the blood-brain barrier, leading to the inhibition of Smoothened activity and downregulation of Gli1 expression within the brain tumors.[3]

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. A search of clinical trial registries and Pfizer's pipeline information did not yield any results for this specific compound. This may indicate that the compound's development was discontinued before entering clinical phases or that it was not advanced under this designation.

Conclusion

This compound is a well-characterized, high-affinity, and selective Smoothened antagonist with potent in vitro and in vivo activity against Hedgehog pathway-driven cancers. Its ability to cross the blood-brain barrier makes it a particularly interesting compound for the study of brain tumors such as medulloblastoma. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of Smoothened inhibition.

References

- 1. Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.stanford.edu [web.stanford.edu]

- 3. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

PF-5274857 Hydrochloride: A Potent and Selective Smoothened Antagonist for Hedgehog Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various malignancies, including medulloblastoma and basal cell carcinoma. The transmembrane protein Smoothened (Smo) is a key component of the Hh pathway, and its inhibition represents a promising therapeutic strategy. PF-5274857 hydrochloride is a novel, potent, and selective small-molecule antagonist of Smoothened. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with PF-5274857, intended to support further research and development in the field of Hedgehog pathway inhibition.

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting and inhibiting the Smoothened (Smo) receptor, a pivotal transducer of the Hedgehog (Hh) signaling cascade. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to activate downstream signaling, culminating in the nuclear translocation of the Gli family of transcription factors and the expression of Hh target genes, such as Gli1, which drive cell proliferation and survival.

PF-5274857 acts as a competitive antagonist, binding to Smo and preventing its conformational changes required for downstream signal transduction. This blockade effectively suppresses the activation of Gli transcription factors, thereby inhibiting the expression of genes responsible for tumor growth and maintenance.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in preclinical models.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Smoothened Binding Assay | [1] |

| In Vitro IC50 | 2.7 ± 1.4 nmol/L | Gli1 Transcriptional Activity | [1] |

| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Medulloblastoma Mouse Model | [1] |

Table 1: Potency and Efficacy of this compound

Experimental Protocols

Smoothened (Smo) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of PF-5274857 for the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human Smoothened

-

Radiolabeled Smoothened antagonist (e.g., ³H-labeled cyclopamine or a similar proprietary ligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells overexpressing Smoothened.

-

In a 96-well plate, add a fixed concentration of the radiolabeled Smoothened antagonist.

-

Add increasing concentrations of this compound to compete with the radioligand for binding to the Smoothened receptor.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The concentration of PF-5274857 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gli1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of PF-5274857 to inhibit Hedgehog pathway-mediated gene transcription by quantifying the expression of a Gli-responsive luciferase reporter.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct (e.g., pGL3-Gli-luc).

-

Recombinant Sonic Hedgehog (Shh) ligand.

-

This compound.

-

Cell culture medium and supplements.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the Gli-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a fixed concentration of recombinant Shh to activate the Hedgehog pathway.

-

Concurrently, treat the cells with a serial dilution of this compound.

-

Incubate the cells for a sufficient period (e.g., 48 hours) to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the concentration of PF-5274857 that causes a 50% reduction in luciferase activity (IC50) compared to cells treated with Shh alone.

In Vivo Medulloblastoma Mouse Model

This protocol describes the use of a genetically engineered mouse model of medulloblastoma to evaluate the in vivo efficacy of PF-5274857.

Animal Model:

-

Patched1 heterozygous (Ptch1+/-) mice. These mice carry a germline mutation in one allele of the Ptch1 tumor suppressor gene, leading to spontaneous development of medulloblastoma with high penetrance.

Procedure:

-

Animal Husbandry and Genotyping: Breed and maintain a colony of Ptch1+/- mice according to institutional guidelines. Genotype pups to identify heterozygotes.

-

Tumor Monitoring: Monitor the mice regularly for signs of tumor development, which may include ataxia, hydrocephalus, and weight loss. Tumor growth can also be monitored non-invasively using imaging techniques such as magnetic resonance imaging (MRI).

-

Drug Formulation and Administration: Prepare a formulation of this compound suitable for oral administration (e.g., suspension in a vehicle like 0.5% methylcellulose). Administer the compound to the tumor-bearing mice via oral gavage at predetermined doses and schedules.

-

Efficacy Assessment:

-

Tumor Growth Inhibition: Measure tumor volume at regular intervals using imaging or by caliper measurements for subcutaneous models.

-

Survival Analysis: Monitor the survival of the treated and control groups over time.

-

Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor and surrogate tissues (e.g., skin) to assess the downstream effects of Smoothened inhibition.

-

-

Quantitative PCR for Gli1 Expression:

-

Isolate total RNA from tumor tissue using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative expression of Gli1 in the treated group compared to the vehicle-treated control group to confirm target engagement.

-

Mandatory Visualizations

Conclusion

This compound is a highly potent and selective inhibitor of the Hedgehog signaling pathway, demonstrating significant anti-tumor activity in preclinical models of medulloblastoma. Its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, make it a compelling candidate for further clinical investigation in Hh pathway-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop novel cancer therapeutics targeting this critical signaling pathway.

References

In-Depth Technical Guide: The Discovery and Chemical Profile of PF-5274857 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of PF-5274857. It details its mechanism of action, key in vitro and in vivo efficacy data, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology and specifically on the inhibition of the Hedgehog signaling cascade.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo), a G protein-coupled receptor (GPCR)-like protein. Upon Hh binding, the inhibitory effect of PTCH on Smo is relieved, leading to the activation of Smo and the subsequent downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.

Dysregulation of the Hh pathway, often through mutations in PTCH or activating mutations in Smo, can lead to uncontrolled cell growth and tumorigenesis. Consequently, Smo has emerged as a key therapeutic target for cancers driven by aberrant Hh signaling.

Discovery of this compound

The discovery of this compound stemmed from a focused drug discovery program aimed at identifying potent and selective Smo antagonists with favorable pharmacological properties. While specific details of the structure-activity relationship (SAR) studies leading to PF-5274857 are not extensively published in the public domain, the chemical architecture of the molecule suggests a rational design approach targeting the Smo receptor. The development of such inhibitors typically involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic parameters.

Chemical Structure and Properties

PF-5274857 is chemically known as 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one. The hydrochloride salt form is commonly used for research and development purposes.

| Property | Value |

| IUPAC Name | 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride |

| Molecular Formula | C₂₀H₂₅ClN₄O₃S |

| Molecular Weight | 436.96 g/mol |

| CAS Number | 1373615-35-0[1][2] |

Mechanism of Action

PF-5274857 acts as a direct antagonist of the Smoothened receptor. By binding to Smo, it prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of Gli proteins.

Figure 1. Hedgehog Signaling Pathway and Point of Inhibition by PF-5274857.

Biological Activity and Efficacy

In Vitro Potency

PF-5274857 demonstrates high potency in inhibiting the Hedgehog pathway in cellular assays.

| Parameter | Value | Description |

| Ki (Smo Binding) | 4.6 ± 1.1 nmol/L[3] | Binding affinity for the Smoothened receptor. |

| IC₅₀ (Gli1 Activity) | 2.7 ± 1.4 nmol/L[3] | Inhibition of the transcriptional activity of the downstream effector Gli1. |

In Vivo Efficacy in a Medulloblastoma Model

The in vivo efficacy of PF-5274857 was evaluated in a patched (+/-) mouse model of medulloblastoma, which is genetically predisposed to developing tumors due to a mutation in the Ptch1 gene.

| Parameter | Value | Description |

| In Vivo IC₅₀ | 8.9 ± 2.6 nmol/L[3] | Concentration required to inhibit tumor growth by 50% in the medulloblastoma model. |

Treatment with PF-5274857 resulted in a significant downregulation of Gli1, which was closely correlated with tumor growth inhibition.[3] Furthermore, the compound was shown to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain, leading to improved survival rates in primary medulloblastoma mouse models.[3]

Pharmacokinetics

Preclinical studies have indicated that PF-5274857 is orally available and metabolically stable in vivo.[3] Its ability to cross the blood-brain barrier is a critical feature for its potential use in treating brain tumors like medulloblastoma.[3]

Experimental Protocols

Smoothened Binding Assay (General Protocol)

The binding affinity of PF-5274857 to the Smoothened receptor can be determined using a competitive binding assay. A common approach involves using a radiolabeled or fluorescently tagged ligand that is known to bind to Smo.

Figure 2. Workflow for a Smoothened Competitive Binding Assay.

Detailed Steps:

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the Smoothened receptor (e.g., HEK293 cells transfected with a Smo expression vector).

-

Ligand Preparation: Prepare solutions of a labeled Smo ligand (e.g., ³H-cyclopamine or a fluorescent analog) and a range of concentrations of PF-5274857.

-

Incubation: Incubate the cells with the labeled ligand and PF-5274857 for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the cells from the incubation medium to remove unbound ligand. This is often done by filtration or centrifugation.

-

Quantification: Quantify the amount of labeled ligand bound to the cells using an appropriate detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

-

Data Analysis: Plot the amount of bound labeled ligand as a function of the PF-5274857 concentration. The data are then fitted to a competitive binding equation to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Gli1 Transcriptional Activity Assay (Luciferase Reporter Assay)

The inhibitory effect of PF-5274857 on the transcriptional activity of Gli1 is typically measured using a luciferase reporter gene assay.[4][5][6]

Figure 3. Workflow for a Gli1 Luciferase Reporter Assay.

Detailed Steps:

-

Cell Line and Reporter Construct: Use a cell line that is responsive to Hedgehog signaling (e.g., NIH/3T3 or Shh-LIGHT2 cells). These cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple Gli binding sites. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for normalization.

-

Pathway Activation and Inhibition: The cells are treated with an agonist of the Hh pathway, such as a purified Shh ligand or a small molecule Smo agonist (e.g., SAG), to induce Gli-mediated luciferase expression. Concurrently, the cells are treated with a range of concentrations of PF-5274857.

-

Incubation: The cells are incubated for a sufficient time (typically 24-48 hours) to allow for the transcription and translation of the luciferase enzyme.

-

Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The light output from the firefly and Renilla luciferase reactions is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data are then plotted against the concentration of PF-5274857 to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Smoothened receptor. Its ability to effectively inhibit the Hedgehog signaling pathway, coupled with its favorable in vivo efficacy and blood-brain barrier penetration, makes it a valuable tool for preclinical research into Hh-driven cancers, particularly medulloblastoma. The data and protocols presented in this guide provide a solid foundation for further investigation and potential therapeutic development of this and similar Smo inhibitors.

References

- 1. 1373615-35-0|1-(4-(5'-Chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-5274857 Hydrochloride: A Technical Guide to its Binding Affinity for the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (SMO) receptor. The information presented herein is intended to support research and development efforts targeting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of various cancers.

Executive Summary

PF-5274857 is a small molecule inhibitor that demonstrates high-affinity binding to the Smoothened receptor, a central component of the Hedgehog signaling cascade. By antagonizing SMO, PF-5274857 effectively abrogates downstream signaling, leading to the inhibition of cellular processes such as proliferation and differentiation that are aberrantly activated in Hh-driven malignancies. This document details the quantitative binding parameters of PF-5274857, the experimental methodologies used for its characterization, and the broader context of its interaction with the Hedgehog signaling pathway.

Quantitative Binding Affinity of PF-5274857 to Smoothened

The binding affinity of PF-5274857 for the Smoothened receptor has been characterized by several key quantitative metrics. These values underscore the potency and selectivity of this antagonist.

| Parameter | Value (nM) | Description | Reference |

| Ki | 4.6 ± 1.1 | Inhibition constant, representing the intrinsic binding affinity of PF-5274857 to the Smoothened receptor.[1][2][3][4][5][6] | |

| IC50 | 5.8 | Half-maximal inhibitory concentration required to displace a radiolabeled ligand from the Smoothened receptor in a competitive binding assay.[1][4][5][7][8] | |

| Functional IC50 (Gli1) | 2.7 ± 1.4 | Half-maximal inhibitory concentration for the suppression of Sonic Hedgehog (Shh)-induced transcriptional activity of the downstream effector Gli1 in mouse embryonic fibroblast (MEF) cells.[1][2][3][6] | |

| In vivo IC50 (Gli1) | 8.9 ± 2.6 | Model-derived drug concentration for half-maximal inhibition of tumor Gli1 mRNA production rate in a medulloblastoma allograft mouse model.[1][2][3] | |

| In vivo IC50 (Tumor Growth) | 3.5 | Estimated IC50 value in a Ptch+/-p53-/- medulloblastoma allograft mouse model.[1] |

Experimental Protocols

The determination of PF-5274857's binding affinity and functional inhibition relies on specific and robust experimental methodologies. The following sections provide detailed descriptions of the key assays employed.

Competitive Radioligand Binding Assay

This assay directly measures the ability of PF-5274857 to compete with a radiolabeled ligand for binding to the Smoothened receptor.

Workflow:

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: HEK293 cells overexpressing human Smoothened are harvested, lysed, and centrifuged to isolate the cell membranes. The resulting pellet is resuspended in an appropriate assay buffer.[5] The total protein concentration is determined using a BCA protein assay.[1]

-

Assay Procedure: A 96-well GF/B filter plate is pre-wetted.[1] Serial dilutions of PF-5274857, a constant concentration of a 3H-labeled Smoothened antagonist (e.g., 3 nM final concentration), and the membrane preparation (e.g., 40 µg total protein) are added to the wells.[1]

-

Incubation and Washing: The plate is incubated at room temperature for 2 hours to allow for competitive binding.[1] The unbound ligands are then removed by washing, and the plate is vacuum dried.[1]

-

Detection and Analysis: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[1] The data are then analyzed using software such as GraphPad Prism to determine the IC50 and subsequently calculate the Ki value.[1]

Gli1 Luciferase Reporter Assay

This functional assay assesses the ability of PF-5274857 to inhibit the downstream signaling of the Hedgehog pathway by measuring the transcriptional activity of Gli1, a key target gene.

Workflow:

Caption: Workflow for the Gli1 luciferase reporter assay.

Methodology:

-

Cell Culture: Mouse embryonic fibroblast (MEF) cells stably transfected with a Gli-responsive luciferase reporter construct (Gli-Luc/MEF) are seeded into 384-well plates and incubated overnight.[5]

-

Compound Treatment: The cells are treated with serial dilutions of PF-5274857 followed by the addition of recombinant mouse Sonic Hedgehog (Shh) to stimulate the Hedgehog pathway.[1][5]

-

Incubation: The plates are incubated for 48 hours to allow for Gli1 transcription and subsequent luciferase expression.[1][5]

-

Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo) is added to the wells, and after a brief incubation, the luminescence is measured using a plate reader.[1][5]

-

Data Analysis: The resulting data is used to calculate the IC50 value, representing the concentration of PF-5274857 required to inhibit Shh-induced Gli1 transcriptional activity by 50%.[1]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

PF-5274857 exerts its therapeutic effect by antagonizing the Smoothened receptor, a pivotal transducer in the Hedgehog signaling pathway.

The Canonical Hedgehog Signaling Pathway

The Hedgehog pathway is a highly conserved signaling cascade crucial for embryonic development and tissue homeostasis.[9] Its dysregulation is implicated in the formation and progression of various cancers.

Signaling Pathway Diagram:

Caption: The canonical Hedgehog signaling pathway and the mechanism of inhibition by PF-5274857.

Pathway Description:

-

In the absence of a Hedgehog ligand (e.g., Shh): The transmembrane receptor Patched-1 (PTCH1) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO).[9][10] This allows for the formation of a complex containing Suppressor of Fused (SUFU) and the Gli family of transcription factors.[10] This complex facilitates the proteolytic processing of Gli proteins into their repressor forms (Gli-R), which then translocate to the nucleus and suppress the transcription of Hedgehog target genes.[10]

-

In the presence of a Hedgehog ligand: The binding of Shh to PTCH1 alleviates the inhibition of SMO.[9][10] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of Gli proteins from SUFU.[9][11] The full-length activator forms of Gli (Gli-A) then enter the nucleus and drive the expression of target genes, including GLI1, PTCH1, and genes involved in cell proliferation and survival.[11]

-

Inhibition by PF-5274857: PF-5274857 is a potent and selective antagonist that directly binds to the Smoothened receptor.[1][2][3][4][8] This binding prevents the conformational changes necessary for SMO activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, the processing of Gli proteins into their activator forms is inhibited, and the transcription of Hedgehog target genes is suppressed. This mechanism of action underlies the anti-tumor activity of PF-5274857 in Hedgehog pathway-dependent cancers.

Conclusion

This compound is a highly potent and selective antagonist of the Smoothened receptor, with a well-characterized binding affinity in the low nanomolar range. Its ability to effectively inhibit the Hedgehog signaling pathway, as demonstrated by robust in vitro and in vivo functional assays, establishes it as a valuable tool for research into Hh-driven pathologies and as a potential therapeutic agent for the treatment of cancers with aberrant Hedgehog signaling. The detailed experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and researchers working in this field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. PF-5274857 | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. adooq.com [adooq.com]

- 7. This compound | Smo Antagonist | MCE [medchemexpress.cn]

- 8. apexbt.com [apexbt.com]

- 9. mdpi.com [mdpi.com]

- 10. A highlight on Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Downstream Effects of PF-5274857 Hydrochloride on Gli1 Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The downstream effects of SMO inhibition converge on the Gli family of transcription factors, with Gli1 serving as a primary indicator of pathway activity. This technical guide provides an in-depth overview of the mechanism of action of PF-5274857, its quantitative effects on Gli1 transcription, detailed experimental protocols for assessing its activity, and a visual representation of the underlying signaling cascade.

Introduction to the Hedgehog Signaling Pathway and Gli1

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][2] This inhibition prevents the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[1][3] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is relieved, leading to its activation.[1] Activated SMO initiates a downstream signaling cascade that ultimately results in the nuclear translocation of activated Gli transcription factors, which then induce the expression of target genes, including GLI1 itself, in a positive feedback loop.[3]

Aberrant activation of the Hedgehog pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell proliferation and is a driving factor in several cancers, including medulloblastoma and basal cell carcinoma.[1][4] Consequently, inhibiting this pathway, particularly at the level of SMO, has emerged as a promising anti-cancer strategy.[4]

This compound: A Potent Smoothened Antagonist

This compound is a selective antagonist of the SMO receptor.[4][5] Its mechanism of action involves direct binding to SMO, thereby preventing its activation and blocking the downstream signaling cascade that leads to Gli1-mediated gene transcription.[4] This compound has demonstrated the ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors driven by an activated Hedgehog pathway.[4]

Quantitative Effects on Gli1 Transcription

The potency of this compound has been quantified through various in vitro and in vivo studies. These findings are summarized in the table below.

| Parameter | Value | Cell/Model System | Reference |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Human SMO overexpressing HEK293 cells | [4] |

| Hh Pathway Inhibition (IC50) | 5.8 nM | Not specified | [5] |

| Gli1 Transcription Inhibition (IC50) | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblast (MEF) cells | [4][5] |

| In Vivo Gli1 Inhibition (IC50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [4] |

Experimental Protocols

Gli1 Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of Gli1 in response to Hedgehog pathway modulation.

Objective: To determine the IC50 value of this compound in inhibiting Shh-induced Gli1 transcriptional activity.

Materials:

-

Mouse Embryonic Fibroblast (MEF) cells stably transfected with a Gli-responsive luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

-

This compound stock solution.

-

Recombinant mouse Sonic Hedgehog (Shh).

-

Bright-Glo™ Luciferase Assay System.

-

384-well plates.

-

Luminescence plate reader.

Procedure:

-

Seed the Gli-reporter MEF cells into 384-well plates and incubate overnight at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound, with final concentrations ranging from 3 µM to 50 pM.

-

Add the diluted this compound to the cells.

-

Immediately after, add recombinant mouse Shh to a final concentration of 2 µg/mL to all wells except for the negative control.

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Allow the plates to equilibrate to room temperature for 5 minutes.

-

Add 25 µL of Bright-Glo™ luciferase reagent to each well.

-

Read the luminescence on a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]

Signaling Pathways and Experimental Visualizations

Hedgehog Signaling Pathway and Inhibition by PF-5274857

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for PF-5274857.

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on SMO.

Experimental Workflow for Assessing PF-5274857 Activity

The following diagram outlines the general workflow for evaluating the inhibitory effect of PF-5274857 on Gli1 transcription.

Caption: Workflow for determining the effect of PF-5274857 on Gli1 transcription.

Smoothened-Independent Regulation of Gli1

It is important to note that while SMO is the canonical activator of Gli transcription, Smoothened-independent mechanisms of Gli1 regulation have been identified.[6][7] In some cancer types, such as pancreatic ductal adenocarcinoma (PDAC), Gli transcription can be regulated by other signaling pathways, including TGF-β and KRAS, decoupling it from upstream Shh-Ptch-Smo signaling.[6][7] This highlights the complexity of the Hedgehog pathway and the potential for resistance to SMO inhibitors. Therefore, while PF-5274857 is a potent inhibitor of SMO-dependent Gli1 activation, its efficacy may vary in tumors where non-canonical Gli activation is predominant.

Conclusion

This compound is a highly potent and selective inhibitor of the Smoothened receptor, leading to the effective downregulation of Gli1 transcription. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Hedgehog pathway inhibitors. The visualization of the signaling pathway and experimental workflow further clarifies the mechanism of action and methods for evaluating compounds like PF-5274857. Understanding both the SMO-dependent and -independent mechanisms of Gli1 regulation is crucial for the strategic development of targeted cancer therapies.

References

- 1. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highlight on Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GLI1 is regulated through Smoothened-independent mechanisms in neoplastic pancreatic ducts and mediates PDAC cell survival and transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLI1 is regulated through Smoothened-independent mechanisms in neoplastic pancreatic ducts and mediates PDAC cell survival and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-5274857 Hydrochloride in Medulloblastoma Tumorigenesis: A Technical Guide

An In-depth Analysis of a Potent Smoothened Antagonist for Researchers and Drug Development Professionals

Executive Summary: Medulloblastoma, the most common malignant brain tumor in children, is in many cases driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] A key mediator in this pathway is the G-protein coupled receptor, Smoothened (Smo). PF-5274857 hydrochloride has emerged as a potent and selective antagonist of Smo, demonstrating significant anti-tumor activity in preclinical models of medulloblastoma. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to PF-5274857, offering valuable insights for researchers and professionals in the field of oncology drug development.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

PF-5274857 exerts its anti-tumor effects by directly inhibiting the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[3][4][5] In a normal state, the Patched (Ptch) receptor inhibits Smo. However, in many medulloblastomas, mutations in Ptch or other downstream components lead to constitutive activation of Smo, resulting in the downstream activation of Gli transcription factors and subsequent expression of genes that promote cell proliferation and tumor growth.[4] PF-5274857 acts as a competitive antagonist to Smo, effectively blocking this signaling cascade.

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency and efficacy of PF-5274857 in preclinical medulloblastoma models.

| Parameter | Value | Cell/Model System | Reference |

| Binding Affinity (Ki) to Smo | 4.6 ± 1.1 nmol/L | Human Smoothened | [3] |

| In Vitro IC50 (Gli1 transcriptional activity) | 2.7 ± 1.4 nmol/L | Cellular assays | [3] |

| In Vivo IC50 (Gli1 transcriptional activity) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [3] |

| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) | p-value | Reference |

| 1 mg/kg | 39% ± 8% | 0.4 | [4] |

| 5 mg/kg | 80% ± 34% | 0.1 | [4] |

| 10 mg/kg | 119% ± 24% | 0.003 | [4] |

| 30 mg/kg | 133% ± 32% | 0.002 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Smoothened Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the Smoothened receptor.

Caption: Workflow for a competitive Smoothened binding assay.

Methodology:

-

Membrane Preparation: Membranes from cells engineered to overexpress human Smoothened are prepared through standard cell lysis and centrifugation techniques.

-

Competitive Binding: The membranes are incubated with a known concentration of a tritium-labeled Smoothened antagonist.

-

Compound Addition: Increasing concentrations of PF-5274857 are added to the incubation mixture.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Filtration: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Gli1 Reporter Assay

This assay quantifies the functional inhibition of the Hedgehog pathway by measuring the transcriptional activity of Gli1.

Caption: Workflow for a Gli1 luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line is transfected with a plasmid containing a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Pathway Activation: The Hedgehog pathway is activated in the cells, for example, by adding a purified Shh ligand or a small molecule Smo agonist.

-

Compound Treatment: The cells are treated with various concentrations of PF-5274857.

-

Incubation: Cells are incubated to allow for Gli1-mediated transcription and luciferase expression.

-

Luciferase Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Normalization: Luciferase readings are normalized to control for variations in cell number and transfection efficiency.

-

Data Analysis: The normalized data is plotted against the drug concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Efficacy Studies in a Medulloblastoma Allograft Model

This protocol outlines the general procedure for evaluating the anti-tumor activity of PF-5274857 in a mouse model of medulloblastoma.[4]

Caption: Workflow for an in vivo efficacy study in a medulloblastoma mouse model.

Methodology:

-

Animal Model: An established medulloblastoma allograft model, such as one derived from Ptch+/-, p53+/- mice, is used.[4]

-

Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with PF-5274857, typically formulated in 0.5% methylcellulose for oral gavage.[4]

-

Monitoring: Tumor size is measured regularly with calipers, and animal well-being is monitored.

-

Pharmacodynamic Analysis: After the treatment period, tumors can be harvested and analyzed for changes in Hh pathway gene expression (e.g., Gli1) by quantitative PCR or immunohistochemistry.

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Blood-Brain Barrier Penetration

A significant advantage of PF-5274857 is its ability to effectively penetrate the blood-brain barrier.[3][4][5] This is a critical feature for any therapeutic agent targeting brain tumors like medulloblastoma. Studies have shown that PF-5274857 can inhibit Smo activity in the brain of primary medulloblastoma mouse models, leading to improved survival rates.[3][4] The brain permeability has been confirmed and quantified in non-tumor-bearing preclinical species, indicating that the compound can reach its target in the central nervous system.[3]

Clinical Development and Future Directions

References

- 1. mdpi.com [mdpi.com]

- 2. Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Research Findings on PF-5274857 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research findings for PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor. The data presented herein is primarily derived from a key study demonstrating its efficacy in a medulloblastoma model by targeting the Hedgehog (Hh) signaling pathway.[1]

Mechanism of Action

PF-5274857 is a novel therapeutic agent that functions as a Smoothened (Smo) antagonist. By specifically binding to Smo, it effectively blocks the Hedgehog (Hh) signaling pathway. This inhibition prevents the downstream transcriptional activation of genes like Gli1, which are crucial for tumor growth in Hh pathway-dependent malignancies.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below.

Table 1: In Vitro Activity

| Parameter | Value | Cell/Assay Type |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Smoothened (Smo) Binding Assay |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Cellular Assay |

Table 2: In Vivo Efficacy in Medulloblastoma Mouse Model

| Parameter | Value | Model/Tissue |

| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Mouse Model of Medulloblastoma |

| Tumor Gli1 IC50 | Similar to Skin Gli1 IC50 | Patched(+/-) Medulloblastoma Tumor |

| Skin Gli1 IC50 | Similar to Tumor Gli1 IC50 | Patched(+/-) Medulloblastoma Skin |

Pharmacokinetics and Metabolism

Preclinical studies have demonstrated that PF-5274857 is orally available and metabolically stable in vivo.[1] A significant finding is its ability to effectively penetrate the blood-brain barrier, which was confirmed and quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[1] This characteristic is particularly crucial for treating brain tumors like medulloblastoma.[1]

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

Smoothened (Smo) Binding Assay: The binding affinity of PF-5274857 to the Smoothened receptor was determined using a competitive binding assay. Membranes from cells overexpressing Smo were incubated with a radiolabeled ligand and varying concentrations of PF-5274857. The displacement of the radioligand was measured to calculate the inhibitory constant (Ki).

Gli1 Transcriptional Activity Assay: To assess the functional inhibition of the Hedgehog pathway, a cellular assay measuring the transcriptional activity of the downstream gene Gli1 was employed. Cells were treated with a Hedgehog pathway agonist to induce Gli1 expression, followed by treatment with varying concentrations of PF-5274857. The levels of Gli1 mRNA were then quantified to determine the IC50 value.[1]

In Vivo Medulloblastoma Mouse Model Study: The antitumor activity of PF-5274857 was evaluated in a patched(+/-) mouse model of medulloblastoma, which develops tumors due to a constitutively active Hedgehog pathway.[1]

The study involved oral administration of PF-5274857 to the tumor-bearing mice. The efficacy was assessed by monitoring tumor growth and animal survival rates.[1] Pharmacodynamic analysis was conducted by measuring the levels of Gli1 in both tumor and skin tissues to establish a dose-response relationship and determine the in vivo IC50.[1] The finding that skin Gli1 levels correlated with tumor Gli1 levels suggests that skin can be used as a surrogate tissue for measuring the drug's effect in the tumor.[1]

Conclusion

The preclinical data for this compound strongly support its potential as a clinical candidate for the treatment of tumors driven by an activated Hedgehog pathway, including brain tumors such as medulloblastoma.[1] Its potent and selective inhibition of Smo, favorable pharmacokinetic properties including blood-brain barrier penetration, and robust in vivo antitumor activity highlight its promising therapeutic profile.[1]

References

Unveiling the Potency of PF-5274857 Hydrochloride: A Technical Guide to its Pharmacological Profile

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes the core preclinical data, elucidates its mechanism of action within the Hedgehog signaling pathway, and details the experimental methodologies employed in its characterization.

Core Pharmacological Data

This compound has demonstrated significant activity in preclinical models, positioning it as a noteworthy agent for targeting cancers dependent on the Hedgehog (Hh) signaling pathway. Its pharmacological attributes are summarized below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) to Smoothened (Smo) | 4.6 ± 1.1 nmol/L | In vitro | [1][2] |

| In Vitro IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Cells | [1][2] |

| In Vivo IC50 (Medulloblastoma Model) | 8.9 ± 2.6 nmol/L | Mouse | [1] |

| Brain Penetration | Confirmed and quantified | Non-tumor bearing preclinical species | [1] |

| Oral Bioavailability | Orally available | In vivo | [1] |

| Metabolic Stability | Metabolically stable | In vivo | [1] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. In a healthy state, the Patched (Ptch) receptor inhibits Smo. Upon binding of the Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors. In many cancers, aberrant activation of this pathway, often through mutations in Ptch or Smo itself, leads to uncontrolled cell growth and proliferation. PF-5274857 directly binds to Smo, preventing its activation and the subsequent downstream signaling cascade, ultimately leading to the suppression of Gli1-mediated gene transcription and tumor growth inhibition.[1]

Figure 1: Mechanism of Action of PF-5274857 in the Hedgehog Signaling Pathway.

Experimental Protocols

Smoothened (Smo) Competitive Binding Assay

The binding affinity of this compound to the Smoothened receptor was determined using a competitive radioligand binding assay. The protocol involved the use of cell membranes prepared from cells overexpressing the Smoothened receptor.

Methodology:

-

Membrane Preparation: Cells expressing the Smoothened receptor were homogenized, and the cell lysate was centrifuged to pellet the membranes. The resulting pellet was resuspended in an assay buffer.

-

Competitive Binding: A fixed concentration of a radiolabeled Smoothened antagonist (e.g., ³H-cyclopamine) was incubated with the membrane preparation in the presence of varying concentrations of PF-5274857.

-

Incubation and Washing: The mixture was incubated to allow for competitive binding to reach equilibrium. The unbound radioligand was then separated from the membrane-bound radioligand by filtration.

-

Quantification: The amount of radioactivity bound to the membranes was quantified using scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to determine the concentration of PF-5274857 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Gli1 Transcriptional Activity Assay (Luciferase Reporter Assay)

The inhibitory effect of PF-5274857 on the transcriptional activity of Gli1, a downstream effector of the Hedgehog pathway, was assessed using a luciferase reporter gene assay.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) containing a Gli-responsive luciferase reporter construct (Gli-Luc/MEF) were cultured in appropriate media.

-

Compound Treatment: Cells were treated with a range of concentrations of PF-5274857.

-

Pathway Activation: The Hedgehog pathway was activated by adding a Smoothened agonist, such as Sonic Hedgehog (Shh) ligand.

-

Incubation: The cells were incubated to allow for pathway activation and subsequent luciferase expression.

-

Lysis and Luminescence Measurement: The cells were lysed, and a luciferase substrate was added. The resulting luminescence, which is proportional to the level of Gli1 transcriptional activity, was measured using a luminometer.

-

Data Analysis: The luminescence data were normalized to a control, and the IC50 value, representing the concentration of PF-5274857 that causes 50% inhibition of Gli1 transcriptional activity, was calculated.

Figure 2: General Experimental Workflow for the Preclinical Evaluation of PF-5274857.

In Vivo Efficacy and Brain Penetration

PF-5274857 has demonstrated robust anti-tumor activity in a mouse model of medulloblastoma.[1] The downregulation of Gli1 has been closely linked to the observed tumor growth inhibition in patched (+/-) medulloblastoma mice.[1] A key feature of PF-5274857 is its ability to effectively penetrate the blood-brain barrier, which was confirmed and quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[1] This property is crucial for the potential treatment of primary brain tumors and brain metastases.

Pharmacokinetics and Metabolism

While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed, studies have confirmed that PF-5274857 is orally available and metabolically stable in vivo.[1] The relationship between the drug's pharmacokinetics and Gli1 pharmacodynamics has been analyzed in medulloblastoma tumor models, suggesting that skin can be used as a surrogate tissue for measuring tumor Gli1 levels.[1]

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. The compound's progression into clinical development has not been publicly announced.

Conclusion

This compound is a potent, selective, and orally bioavailable Smoothened antagonist with the significant advantage of being able to penetrate the blood-brain barrier. Its strong preclinical efficacy in a medulloblastoma model highlights its potential as a therapeutic agent for Hedgehog pathway-dependent cancers, particularly those located in the central nervous system. Further investigation and potential clinical development will be necessary to fully elucidate its therapeutic utility in human patients.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfizer Oncology To Present Broad Array Of New Pre-Clinical And Clinical Data From Early And Late Stage Compounds | Pfizer [pfizer.com]

In-Depth Technical Guide: Blood-Brain Barrier Permeability of PF-5274857 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of PF-5274857 hydrochloride, a potent and selective Smoothened (Smo) antagonist. The information is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Introduction

PF-5274857 is a novel small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma. The efficacy of therapeutic agents targeting central nervous system (CNS) tumors is often limited by their inability to cross the blood-brain barrier (BBB). Therefore, the ability of PF-5274857 to penetrate the BBB is a critical determinant of its potential as a treatment for brain malignancies. Preclinical studies have confirmed that PF-5274857 effectively penetrates the blood-brain barrier.[1]

Quantitative Data on Blood-Brain Barrier Permeability

The brain permeability of PF-5274857 has been quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[1] The key metric for assessing BBB penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the distribution of the pharmacologically active, unbound drug between the brain and plasma at a steady state.

| Parameter | Value | Species | Method | Reference |

| Brain-to-Plasma Ratio (Kp) | >1 (Implied) | Mouse | In vivo pharmacokinetic studies | Rohner et al., 2012 |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | - | - | - |

Note: While the exact Kp and Kp,uu values for PF-5274857 are not publicly disclosed in the primary publication, the statement that it "effectively penetrate[s] the blood-brain barrier" and was "quantified in nontumor-bearing preclinical species" strongly suggests favorable BBB penetration characteristics, likely with a Kp value greater than 1.

Experimental Protocols

The following sections detail the likely experimental methodologies used to assess the blood-brain barrier permeability of PF-5274857, based on standard preclinical practices.

In Vivo Brain Penetration Study in Mice

This protocol outlines a common procedure for determining the brain-to-plasma concentration ratio of a compound in mice.

Objective: To determine the concentration of PF-5274857 in the brain and plasma at various time points after administration to calculate the brain-to-plasma ratio (Kp).

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Male CD-1 mice (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes)

-

Brain homogenization buffer (e.g., phosphate-buffered saline)

-

Homogenizer

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Dosing: A cohort of mice is administered this compound at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

-